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2,5-Dimethyl-3(2H)-furanone - 14400-67-0

2,5-Dimethyl-3(2H)-furanone

Catalog Number: EVT-301468
CAS Number: 14400-67-0
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Dimethyl-3(2H)-furanone, also known as Furaneol® and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a significant aroma compound found naturally in various fruits like strawberries and pineapples. [] This organic compound belongs to the furanone class, characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group and a hydroxyl group attached. [, , ]

HDMF is particularly known for its distinct caramel-like, sweet aroma and has a low odor threshold, meaning it can be detected at very low concentrations. [, , , , , , , , , , ] This property makes it a valuable ingredient in the food and fragrance industry. In scientific research, it is extensively studied for its role in food flavor chemistry, specifically within the context of the Maillard reaction, a complex series of chemical reactions that occur between sugars and amino acids during heating. [, , , , , ]

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Compound Description: Also known as Furaneol®, HDMF is a significant flavor compound found in various fruits, including strawberries. It is characterized by a distinct caramel-like aroma and is a key contributor to the sensory profile of numerous fruits and food products. HDMF can be synthesized enzymatically in plants and is also a product of the Maillard reaction [].

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)

Compound Description: HMMF is a highly reactive precursor of HDMF in the biosynthetic pathway of strawberry aroma compounds. It is chemically labile in aqueous solutions, making it challenging to study directly [].

Relevance: HMMF is the direct precursor to HDMF in strawberries. It is structurally very similar to 2,5-Dimethyl-3(2H)-furanone, with the primary difference being the presence of an exocyclic methylene group at the 2-position instead of a methyl group. The conversion of HMMF to HDMF is catalyzed by Fragaria x ananassa enone oxidoreductase (FaEO) [, ].

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF)

Compound Description: EHMF is a structural analog of HDMF, possessing an ethyl group at the 2-position instead of a methyl group. It serves as a more stable surrogate for studying the enzymatic mechanisms involved in HDMF formation due to its reduced tendency for tautomerization [].

Relevance: EHMF is a valuable tool for studying the biosynthesis of HDMF and, by extension, provides insights into the metabolism of 2,5-Dimethyl-3(2H)-furanone. The structural similarity between EHMF, HDMF, and 2,5-Dimethyl-3(2H)-furanone highlights the versatility of the furanone scaffold in flavor chemistry and the impact of subtle structural modifications on their properties [].

(2E)-Ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF)

Compound Description: EDHMF is the corresponding substrate analog of EHMF and is used in studying the enzymatic mechanism of FaEO due to its higher stability in aqueous solutions compared to HMMF [].

Relevance: EDHMF serves as a valuable tool for elucidating the enzymatic mechanisms involved in the biosynthesis of HDMF and, by extension, improves our understanding of related furanones like 2,5-Dimethyl-3(2H)-furanone. The use of EDHMF and EHMF as substrate and product analogs, respectively, demonstrates the importance of identifying stable analogs for investigating chemically labile natural products [].

4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF)

Compound Description: HEMF, similar to HDMF, possesses a caramel-like aroma. It is a key flavor component in Japanese-style fermented soy sauce and exhibits antioxidant and anticarcinogenic properties [].

Relevance: HEMF and 2,5-Dimethyl-3(2H)-furanone share the core furanone structure, and the presence of ethyl and methyl substituents in HEMF demonstrates the structural diversity possible within this class of flavor compounds. The shared biological activities of HEMF and other furanones like HDMF highlight the potential health benefits associated with these compounds [].

HDMF β-D-glucoside

Compound Description: This compound is a flavorless glucoside formed by the glycosylation of HDMF. In strawberries, a considerable amount of HDMF is converted into this glucoside, which accumulates in mature fruits [, ].

Relevance: The formation of HDMF β-D-glucoside demonstrates a natural metabolic pathway for modifying the flavor profile of fruits by converting a potent aroma compound (HDMF) into a flavorless derivative [, ]. This glycosylation process is relevant for understanding the regulation of aroma compound concentrations in plants and has implications for flavor development in fruits and fruit-based products.

2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)

Compound Description: DMMF is the methylated derivative of HDMF, formed by the action of Fragaria x ananassa O-methyltransferase (FaOMT). It is an important aroma chemical and considered a key flavor compound in many fruits, including strawberries [, ].

Relevance: DMMF is closely related to 2,5-Dimethyl-3(2H)-furanone, sharing the same core structure but with a methoxy group at the 4-position. This methylation step is a crucial regulatory mechanism in strawberry aroma development, impacting the overall flavor profile of the fruit [, ].

Source and Classification

Furaneol is primarily found in various fruits, contributing to their characteristic flavors and aromas. It can be synthesized through both natural biosynthetic pathways and chemical methods. The compound is classified under the category of flavoring agents and aroma compounds due to its pleasant scent reminiscent of caramelized sugar and ripe fruits .

Synthesis Analysis

The synthesis of 2,5-dimethyl-3(2H)-furanone can be achieved through several methods:

  1. Biosynthesis:
    • In natural settings, Furaneol is produced via enzymatic pathways in fruits. The process involves the Maillard reaction, where reducing sugars react with amino acids during heating, leading to the formation of various furanones including Furaneol .
  2. Chemical Synthesis:
    • One common method involves the aldol condensation of 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde under basic conditions. This reaction typically occurs at temperatures ranging from -10°C to 100°C, resulting in an aldol product that can be dehydrated to yield Furaneol .
    • Another approach utilizes ozonolysis of alkenes derived from 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone, followed by reduction steps to obtain the desired furanone structure .

Technical Parameters

  • Temperature Control: Precise temperature management is crucial during synthesis to ensure optimal reaction rates and product yields.
  • Reaction Environment: Many reactions are performed under inert atmospheres (e.g., nitrogen) to prevent oxidation and degradation of sensitive intermediates.
Molecular Structure Analysis

The molecular formula of 2,5-dimethyl-3(2H)-furanone is C6H8O2C_6H_8O_2, with a molecular weight of approximately 112.13 g/mol. The structure features:

  • A five-membered furan ring.
  • Two methyl groups attached at the 2 and 5 positions.
  • A ketone functional group at position 3.

Structural Characteristics

  • Bond Angles: The furan ring exhibits typical bond angles associated with sp² hybridization (approximately 120°).
  • Conformation: The molecule can exist in different conformations due to rotation around single bonds, influencing its physical properties and reactivity.
Chemical Reactions Analysis

Furaneol participates in various chemical reactions:

  1. Rearrangements: Under acidic or basic conditions, Furaneol can undergo rearrangements leading to different structural isomers.
  2. Oxidation: The compound can be oxidized to form diketones or other derivatives depending on the reaction conditions.
  3. Reactions with Nucleophiles: Furaneol can react with nucleophiles such as amines or alcohols, forming adducts that may have applications in synthetic organic chemistry.

Technical Details

  • Reaction Conditions: Many reactions involving Furaneol require controlled pH levels and temperatures to prevent side reactions.
  • Catalysts: Lewis acids or bases may be employed to facilitate certain transformations.
Mechanism of Action

The mechanism by which Furaneol exerts its sensory properties involves its interaction with olfactory receptors. The specific structural features of Furaneol allow it to bind effectively with these receptors, triggering signals that are perceived as sweet or fruity aromas.

Relevant Data

Studies have demonstrated that the stereochemistry of Furaneol affects its olfactory characteristics; different enantiomers may produce distinct sensory experiences .

Physical and Chemical Properties Analysis

Furaneol possesses several notable physical and chemical properties:

  • Appearance: It is typically a colorless to light yellow liquid.
  • Boiling Point: Approximately 72°C at reduced pressure (13 mmHg).
  • Flash Point: Around 52°C, indicating flammability.
  • Density: Specific gravity is about 1.05 at 20°C.
  • Solubility: It is soluble in organic solvents but less so in water.

Stability Considerations

Furaneol's stability varies with pH; it tends to decompose under extreme conditions but remains stable under neutral pH levels .

Applications

Furaneol has diverse applications across various fields:

  1. Food Industry: Used as a flavoring agent due to its sweet and fruity aroma; it enhances the sensory profile of numerous food products.
  2. Fragrance Industry: Incorporated into perfumes and scented products for its pleasant odor characteristics.
  3. Research Applications: Studied for its potential health benefits and roles in flavor chemistry; it serves as a model compound for investigating flavor compound synthesis.

Properties

CAS Number

14400-67-0

Product Name

2,5-Dimethyl-3(2H)-furanone

IUPAC Name

2,5-dimethylfuran-3-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3

InChI Key

ASOSVCXGWPDUGN-UHFFFAOYSA-N

SMILES

CC1C(=O)C=C(O1)C

Solubility

Practically insoluble or insoluble
Soluble (in ethanol)

Canonical SMILES

CC1C(=O)C=C(O1)C

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